5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid
Overview
Description
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid, also known as this compound, is a derivative of barbituric acid. This compound is characterized by its unique structure, which includes two phenyl groups and an imino group attached to a diazinane ring. It has a molecular formula of C20H21N3O2 and a molecular weight of 335.4 g/mol .
Scientific Research Applications
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid typically involves the reaction of barbituric acid derivatives with appropriate reagents. One common method involves the condensation of diethyl malonate with urea and benzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Condensation Reaction: Diethyl malonate, urea, and benzaldehyde are reacted in the presence of an acid catalyst.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric acid: A closely related compound with similar structural features.
5,5-Dimethyl-2-phenyl-1,3-dioxane: Another barbituric acid derivative with different substituents.
5,7-Diphenyl-pyrazolo(1,5-a)pyrimidine-2-carboxylic acid: A structurally similar compound with a pyrazolo-pyrimidine core
Uniqueness
This compound is unique due to its specific combination of diethyl and diphenyl substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,5-diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-20(4-2)17(24)22(15-11-7-5-8-12-15)19(21)23(18(20)25)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVOTAJFAYMIHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=N)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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